molecular formula C12H12O4S B2742287 4-{bicyclo[1.1.1]pentane-1-sulfonyl}benzoic acid CAS No. 2580239-09-2

4-{bicyclo[1.1.1]pentane-1-sulfonyl}benzoic acid

Cat. No.: B2742287
CAS No.: 2580239-09-2
M. Wt: 252.28
InChI Key: JRDBMBORANMIHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{bicyclo[1.1.1]pentane-1-sulfonyl}benzoic acid typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method includes the reaction of bicyclo[1.1.1]pentane with sulfonyl chloride derivatives under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl group.

Industrial Production Methods

Industrial production of this compound can be achieved through scalable synthetic routes. For instance, light-enabled scalable synthesis methods have been developed, allowing the production of bicyclo[1.1.1]pentane derivatives in milligram, gram, and even kilogram quantities . These methods often involve the use of flow reactors and photoredox catalysis to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-{bicyclo[1.1.1]pentane-1-sulfonyl}benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted aromatic compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{bicyclo[1.1.1]pentane-1-sulfonyl}benzoic acid is unique due to the presence of both the bicyclo[1.1.1]pentane moiety and the sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

4-(1-bicyclo[1.1.1]pentanylsulfonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4S/c13-11(14)9-1-3-10(4-2-9)17(15,16)12-5-8(6-12)7-12/h1-4,8H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDBMBORANMIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.